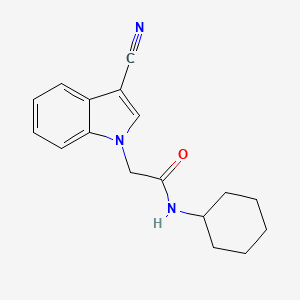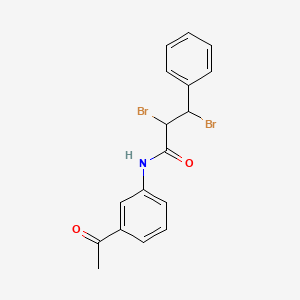![molecular formula C34H28N2O6 B12471939 2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12471939.png)
2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multiple steps. The starting materials and intermediates are carefully chosen to ensure the desired functional groups are introduced at the correct stages. Common synthetic routes include:
Formation of the quinoline ring: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone under basic conditions.
Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and an appropriate catalyst.
Formation of the dioxooctahydro-methanoisoindol ring: This can be synthesized through a Diels-Alder reaction followed by oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-methoxyphenyl)-1-benzopyran-4-one
- 2-(3,4-dimethoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]butanoic acid
- 7-methoxy-2-(2-methoxyphenyl)-1-benzopyran-4-one
Uniqueness
2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is unique due to its combination of functional groups and the presence of the dioxooctahydro-methanoisoindol ring. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C34H28N2O6 |
|---|---|
Molekulargewicht |
560.6 g/mol |
IUPAC-Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 2-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C34H28N2O6/c1-41-24-6-4-5-20(16-24)29(37)18-42-34(40)26-17-28(35-27-8-3-2-7-25(26)27)19-11-13-23(14-12-19)36-32(38)30-21-9-10-22(15-21)31(30)33(36)39/h2-8,11-14,16-17,21-22,30-31H,9-10,15,18H2,1H3 |
InChI-Schlüssel |
QWCIFHJDYHBURU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)N5C(=O)C6C7CCC(C7)C6C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12471864.png)
![N-(3-bromophenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12471872.png)
![3-amino-6-tert-butyl-N,4-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12471873.png)
![N-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-methylbutanamide](/img/structure/B12471886.png)
![2-(4-bromophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12471894.png)
![2-Furancarboxylic acid, 2-[[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene]hydrazide](/img/structure/B12471902.png)
![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12471908.png)
![N-[2-(diethylamino)ethyl]-2-(3-ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanamide](/img/structure/B12471916.png)


![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide](/img/structure/B12471932.png)
![4-bromo-2-[(E)-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol](/img/structure/B12471941.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B12471947.png)
